
Tunlametinib
Übersicht
Beschreibung
Tunlametinib, also known as HL-085, is a novel, potent, selective, oral small-molecule MEK1/2 inhibitor . It is under development for the treatment of advanced solid tumors with BRAF V600 mutation, metastatic colorectal cancer, neurofibromatoses type I mutant plexiform neurofibroma, non-small cell lung cancer, and NRAS mutant advanced melanoma . It has shown a favorable pharmacokinetics profile, acceptable tolerability, and encouraging antitumor activity in the phase 1 study .
Wirkmechanismus
Tunlametinib targets the Mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinases (ERK) signaling pathway, also known as the RAS/RAF/MEK/ERK signaling pathway, by inhibiting the MEK1/2 proteins . This pathway is involved in cell proliferation, differentiation, apoptosis, and tumor metastasis . By inhibiting this pathway, Tunlametinib can prevent the growth and spread of cancer cells .
Zukünftige Richtungen
Tunlametinib has been approved by the China National Medical Products Administration (NMPA) for the treatment of patients with NRAS mutated advanced melanoma who were previously treated with PD-1/PD-L1 . KeChow Pharma, the company developing Tunlametinib, plans to evaluate it as a monotherapy and in combination with other standard of care therapies to treat multiple cancers including melanoma, neurofibromatosis type 1–related plexiform neurofibromas, colorectal cancer, and non-small cell lung cancer in China .
Eigenschaften
CAS-Nummer |
1801756-06-8 |
|---|---|
Produktname |
Tunlametinib |
Molekularformel |
C16H12F2IN3O3S |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24) |
InChI-Schlüssel |
UFZJUVFSSINETF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |
Kanonische SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

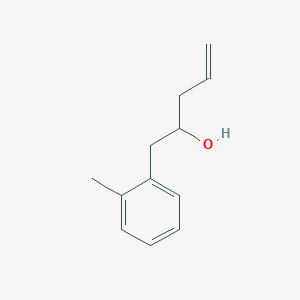

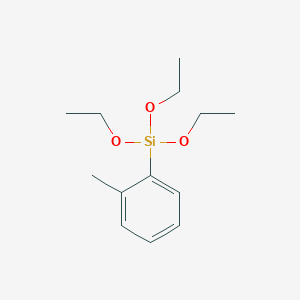
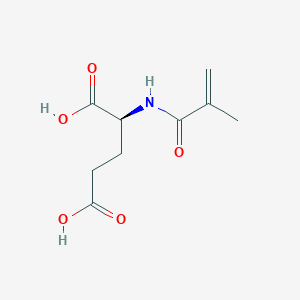
![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)
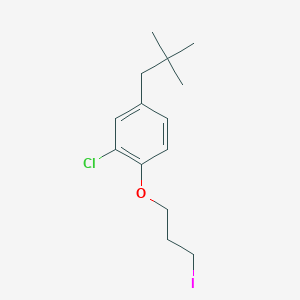
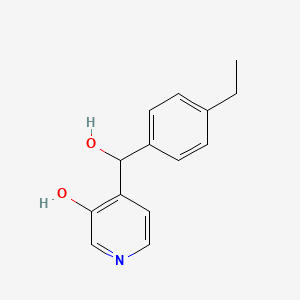
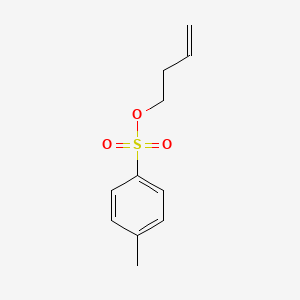
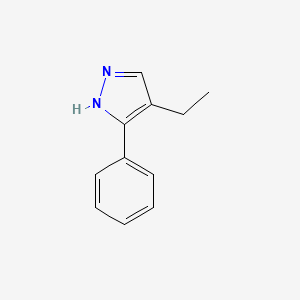


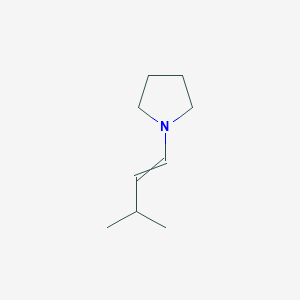

![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)